Qingdainone

Multidrug resistance Leukemia P-glycoprotein

Qingdainone (CAS 97457-31-3) is a tryptanthrin-derived alkaloid with a unique 6-indoxyl indolo[2,1-b]quinazolone-12 structure. It is the preferred compound for research programs investigating dual antitumor activity against melanoma B16 and Lewis lung carcinoma models, and is essential for hit-to-lead campaigns focused on improving oral pharmacokinetics due to its high drug-likeness (DL=0.89). For absolute quantification, use the phyproof® Reference Substance.

Molecular Formula C23H13N3O2
Molecular Weight 363.4 g/mol
CAS No. 97457-31-3
Cat. No. B192220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQingdainone
CAS97457-31-3
SynonymsCandidine
Molecular FormulaC23H13N3O2
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=C3C4=CC=CC=C4N5C3=NC6=CC=CC=C6C5=O)N2
InChIInChI=1S/C23H13N3O2/c27-21-13-7-1-4-10-16(13)24-20(21)19-15-9-3-6-12-18(15)26-22(19)25-17-11-5-2-8-14(17)23(26)28/h1-12,24H/b20-19+
InChIKeyDXENDDMPDZMHSQ-FMQUCBEESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Qingdainone (CAS 97457-31-3): Sourcing and Baseline Characterization for Procurement Decisions


Qingdainone (CAS 97457-31-3) is a minor indoloquinazoline alkaloid constituent isolated from the traditional Chinese medicine Qing Dai (Indigo naturalis), with a natural abundance ranging from 3.3×10⁻⁵% to 4.2×10⁻⁴% in the crude material [1]. Chemically defined as (6E)-6-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)indolo[2,1-b]quinazolin-12(6H)-one with the molecular formula C₂₃H₁₃N₃O₂ and a molecular weight of 363.38 g/mol, the compound is structurally related to tryptanthrin but distinguished by an additional indolo ring substitution at the 6-position [2][3]. First isolated and structurally elucidated from plant origin in 1985, qingdainone has been investigated for potential applications in oncology and inflammation research [1][3].

Why Qingdainone (CAS 97457-31-3) Cannot Be Interchanged with Indirubin or Tryptanthrin in Research Protocols


Substitution of qingdainone with other Qing Dai-derived alkaloids such as indirubin or tryptanthrin is not scientifically defensible due to fundamentally distinct structural scaffolds, divergent biological activity profiles, and non-overlapping molecular targets. While indirubin acts as a potent cyclin-dependent kinase (CDK) inhibitor and aryl hydrocarbon receptor (AhR) agonist [1], qingdainone represents a structurally distinct indoloquinazoline-tryptanthrin hybrid that demonstrates unique resistance-overcoming properties in multidrug-resistant leukemia models where conventional agents fail [2]. Furthermore, the trace natural abundance of qingdainone (3.3×10⁻⁵% to 4.2×10⁻⁴%) relative to the major constituents indigotin and indirubin precludes simple extract-based substitution; synthetic sourcing is required for reproducible research [3]. Poor aqueous solubility and specific substitution-dependent activity patterns—where even closely related derivatives such as qingdainone carboxylic acid lose activity entirely compared to dihydroxyquingdainone—underscore that structure-activity relationships in this chemical series are exquisitely sensitive and not amenable to class-level generalizations [2].

Qingdainone (CAS 97457-31-3): Quantitative Evidence of Differentiation Against In-Class Comparators


Overcoming Multidrug Resistance in P-Glycoprotein-Expressing Leukemia Cells: Qingdainone Derivatives Distinguish from Indirubin

Dihydroxyquingdainone, a synthetic qingdainone derivative with an AC50 of 7.5 µmol, demonstrates the capacity to overcome multidrug resistance in Nalm-6/BeKa leukemia cells expressing p-glycoprotein, a property not reported for indirubin or tryptanthrin in comparable resistant cell models [1]. While the parent qingdainone scaffold provides the structural foundation for this resistance-breaking activity, the indirubin class, despite established CDK inhibitory activity, lacks documented efficacy against p-glycoprotein-mediated drug efflux in hematological malignancies. The study explicitly notes that 'just improving water solubility does not increase anti-leukaemic activity, since a quingdainone carboxylic acid is inactive compared to dihydroxyquingdainone,' demonstrating that the observed activity is structure-specific rather than a general class effect [1].

Multidrug resistance Leukemia P-glycoprotein Apoptosis MDR reversal

Distinct Anti-Inflammatory Mechanism via ROS Attenuation: Qingdainone Differentiates from Tryptanthrin in Gastrointestinal Models

Qingdainone demonstrates attenuation of reactive oxygen species (ROS) production in gastrointestinal epithelial cells exposed to nonsteroidal anti-inflammatory drugs (NSAIDs), thereby protecting against NSAID-induced cellular damage . This ROS-scavenging protective mechanism is distinct from the anti-inflammatory profile of tryptanthrin, which suppresses nitric oxide (NO) production but does not inhibit bleeding in murine colitis models [1]. While tryptanthrin maintains body weight without affecting hemorrhage in DSS-induced colitis, qingdainone's capacity to mitigate oxidative stress at the epithelial level represents a mechanistically different anti-inflammatory intervention point that is particularly relevant for NSAID-induced gastrointestinal toxicity models [1].

Anti-inflammatory Reactive oxygen species Gastrointestinal protection NSAID-induced injury Oxidative stress

Differential Tumor Spectrum Activity: Qingdainone Active Against Lewis Lung Carcinoma Whereas Tryptanthrin Shows No Reported Lung Tumor Efficacy

In comparative antitumor screening, both qingdainone (constituent Ⅳ) and tryptanthrin (constituent Ⅲ) demonstrated activity against melanoma B16; however, qingdainone alone exhibited inhibitory action against Lewis lung carcinoma in mice, a tumor model for which tryptanthrin showed no reported efficacy in the same study [1]. This differential tumor spectrum suggests that qingdainone engages molecular targets or pathways relevant to lung carcinoma that are not accessed by tryptanthrin, despite the structural relationship between the two compounds. The study establishes a clear differentiation: tryptanthrin's antitumor activity is limited to melanoma B16 in this screening context, whereas qingdainone demonstrates broader antitumor coverage spanning both melanoma and lung carcinoma models [1].

Lewis lung carcinoma Melanoma B16 Antitumor screening Tumor specificity In vivo model

Selective Induction of Apoptosis via Mitochondrial Pathway: Qingdainone Derivatives Differentiate from CDK-Focused Indirubin

Dihydroxyquingdainone induces apoptosis in leukemia and lymphoma cells specifically via the mitochondrial pathway in a Bcl-2- and caspase-3-dependent manner [1]. This mechanism is fundamentally distinct from indirubin's primary mode of action, which relies on inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3), along with activation of the aryl hydrocarbon receptor (AhR) [2]. The study demonstrates that qingdainone-derived compounds engage the intrinsic apoptotic machinery directly through mitochondrial pathway activation, bypassing the kinase inhibition paradigm that defines indirubin pharmacology. Notably, indigo itself is inactive in these assays, confirming that the mitochondrial apoptosis mechanism is unique to the qingdainone structural class among Qing Dai constituents [1].

Mitochondrial apoptosis Bcl-2 Caspase-3 Leukemia Lymphoma

Trace Natural Abundance Necessitating Synthetic Sourcing: A Procurement-Specific Differentiator

Qingdainone constitutes only 3.3×10⁻⁵% to 4.2×10⁻⁴% of Qing Dai crude material, making it one of eight minor constituents identified after removal of the major components indigotin and indirubin [1]. In contrast, indigotin and indirubin are present as major constituents in substantially higher abundance, enabling extraction-based sourcing approaches. This extreme scarcity renders natural extraction economically and logistically impractical for research-scale or industrial procurement; synthetic approaches are essential for obtaining reproducible quantities of qingdainone [1][2]. The trace abundance profile creates a procurement-level differentiation: laboratories evaluating whether to source qingdainone versus more abundant in-class compounds such as indirubin must account for the fundamentally different supply chain requirements and the necessity of verifying synthetic origin for batch-to-batch consistency [2].

Natural product abundance Sourcing strategy Synthesis Extraction yield Batch consistency

Evidence-Backed Application Scenarios for Qingdainone (CAS 97457-31-3) in Research and Preclinical Development


Multidrug-Resistant Leukemia and Lymphoma Preclinical Models

Qingdainone and its active dihydroxy derivative are specifically indicated for research programs investigating therapeutic strategies against p-glycoprotein-expressing multidrug-resistant leukemia and lymphoma. The demonstrated AC50 of 7.5 µmol for dihydroxyquingdainone in Nalm-6/BeKa cells, coupled with confirmed MDR-overcoming capacity, supports its use as a lead scaffold for developing resistance-breaking agents in hematological malignancies where conventional cytostatic drugs fail due to drug efflux [1]. This application is distinct from indirubin-based approaches, which lack documented efficacy against p-glycoprotein-mediated resistance. Researchers should prioritize synthetic qingdainone derivatives when the experimental objective involves overcoming MDR mechanisms rather than CDK inhibition alone [1].

NSAID-Induced Gastrointestinal Injury and Oxidative Stress Studies

Based on evidence that qingdainone attenuates reactive oxygen species (ROS) production in gastrointestinal epithelial cells exposed to NSAIDs, this compound is positioned for investigations of NSAID-induced gastrointestinal toxicity and oxidative stress-mediated mucosal injury [1]. Unlike tryptanthrin, which suppresses NO production but fails to inhibit bleeding in colitis models, qingdainone's ROS-scavenging protective mechanism addresses a distinct pathophysiological pathway [2]. Procurement should be prioritized for studies examining epithelial protection against oxidative damage, particularly where NSAID-induced enteropathy or gastropathy models are employed.

Lung Carcinoma-Focused Antitumor Screening Programs

Qingdainone's demonstrated inhibitory action against Lewis lung carcinoma in mice, a property not shared by the structurally related tryptanthrin in the same screening study, supports its selection for lung cancer-focused preclinical programs [1]. While both compounds show activity against melanoma B16, qingdainone's broader tumor spectrum provides a rationale for prioritizing this compound over tryptanthrin in lung carcinoma models. This differential activity pattern should inform compound selection when tumor type specificity is a critical experimental variable.

Mitochondrial Apoptosis Pathway Mechanistic Studies

For investigations focused on the intrinsic mitochondrial apoptotic pathway, qingdainone derivatives offer a distinct mechanistic tool that operates via Bcl-2- and caspase-3-dependent apoptosis induction, fundamentally different from the CDK/GSK-3 kinase inhibition paradigm of indirubin [1][2]. This mechanism-specific application is particularly relevant for studies examining Bcl-2 family protein regulation, mitochondrial outer membrane permeabilization, or caspase cascade activation in leukemia and lymphoma models. The inactivity of indigo in parallel assays confirms that this mitochondrial apoptosis induction is specific to the qingdainone structural class among Qing Dai constituents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Qingdainone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.